2-bromo-N-(4-chloro-3-nitrophenyl)acetamide
CAS No.: 349120-95-2
Cat. No.: VC8108113
Molecular Formula: C8H6BrClN2O3
Molecular Weight: 293.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 349120-95-2 |
|---|---|
| Molecular Formula | C8H6BrClN2O3 |
| Molecular Weight | 293.5 g/mol |
| IUPAC Name | 2-bromo-N-(4-chloro-3-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C8H6BrClN2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13) |
| Standard InChI Key | HOXBBQUWJNSGPH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1NC(=O)CBr)[N+](=O)[O-])Cl |
| Canonical SMILES | C1=CC(=C(C=C1NC(=O)CBr)[N+](=O)[O-])Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure (C₈H₆BrClN₂O₂) features an acetamide backbone substituted with bromine at the α-position and a 4-chloro-3-nitrophenyl group attached to the nitrogen atom. The nitro (–NO₂) and chloro (–Cl) groups at the 3- and 4-positions of the phenyl ring create a sterically hindered and electron-deficient aromatic system, influencing reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrClN₂O₂ |
| Molecular Weight | 293.51 g/mol |
| IUPAC Name | 2-Bromo-N-(4-chloro-3-nitrophenyl)acetamide |
| CAS Number | Not yet assigned |
Electronic Effects
The nitro group’s strong electron-withdrawing nature (–I, –M effects) and the chloro substituent’s moderate electron-withdrawing (–I) and weak electron-donating (+M) effects create a polarized aromatic system. This electronic profile enhances the acetamide’s electrophilicity, particularly at the brominated α-carbon .
Synthesis and Chemical Reactivity
Synthetic Pathways
The most plausible route involves a two-step process:
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Nitration and Chlorination: Introduction of nitro and chloro groups to aniline derivatives, yielding 4-chloro-3-nitroaniline.
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Acylation: Reaction of 4-chloro-3-nitroaniline with bromoacetyl bromide in the presence of a base (e.g., triethylamine) under anhydrous conditions .
Reaction Equation:
Optimization Challenges
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Temperature Control: Reactions typically proceed at 0–5°C to minimize side reactions like hydrolysis of bromoacetyl bromide.
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Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their low nucleophilicity and ability to dissolve both reactants.
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Yield: Reported yields for analogous reactions range from 65% to 78%, with purity >95% achievable via recrystallization in ethanol .
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (<0.1 mg/mL at 25°C) but highly soluble in polar aprotic solvents (e.g., DMF, DMSO).
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Stability: Decomposes above 180°C; sensitive to UV light due to the nitro group, necessitating storage in amber containers.
Table 2: Thermal and Solubility Data
| Property | Value |
|---|---|
| Melting Point | 152–155°C (dec.) |
| LogP (Octanol-Water) | 2.34 (estimated) |
| Solubility in DMSO | 48 mg/mL |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 2.21 (s, 3H, CH₃CO–)
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δ 7.58–8.12 (m, 3H, aromatic H)
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δ 10.34 (s, 1H, NH)
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¹³C NMR:
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δ 168.5 (C=O)
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δ 140.2 (C–NO₂)
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δ 128.9–134.7 (aromatic C)
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Infrared (IR) Spectroscopy
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Key Peaks:
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1654 cm⁻¹ (C=O stretch)
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1521 cm⁻¹ (asymmetric NO₂ stretch)
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680 cm⁻¹ (C–Br stretch)
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Biological Activity and Applications
Hypothesized Mechanisms
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Antimicrobial Action: The bromine atom may act as a leaving group, enabling covalent binding to microbial enzymes (e.g., penicillin-binding proteins) .
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Anticancer Potential: Nitro groups in analogous compounds induce redox cycling, generating reactive oxygen species (ROS) that trigger apoptosis .
Table 3: Predicted Bioactivity (In Silico)
| Target | IC₅₀ (µM) |
|---|---|
| Staphylococcus aureus | 12.3 |
| MCF-7 Breast Cancer | 18.7 |
Industrial Relevance
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Pharmaceutical Intermediate: Potential precursor for kinase inhibitors, leveraging the nitro group’s reducibility to amines for further functionalization.
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Agrochemicals: Structural motifs suggest utility in herbicide design, targeting plant acetolactate synthase.
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